Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate
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Overview
Description
Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, an amino group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate typically involves the following steps:
Formation of the Amino Acid Intermediate: The starting material, 3-(trifluoromethyl)benzaldehyde, undergoes a Strecker synthesis to form the corresponding amino acid.
Esterification: The amino acid is then esterified using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties such as increased hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate depends on its specific application. In biological systems, the trifluoromethyl group can interact with various molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl 2-amino-2-phenylacetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but with an ethyl ester instead of a tert-butyl ester, which can affect its reactivity and stability.
Uniqueness: Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-12(2,3)19-11(18)10(17)8-5-4-6-9(7-8)13(14,15)16/h4-7,10H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJMKCRBWIEIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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